molecular formula C8H7N3O2 B094532 4-Pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo- CAS No. 90110-69-3

4-Pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo-

Cat. No. B094532
CAS RN: 90110-69-3
M. Wt: 177.16 g/mol
InChI Key: IFFGCBWRVDWTNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo- (4-Pyridinecarboxamide) is a heterocyclic compound belonging to the pyridinecarboxamide family. It is a colorless solid that is soluble in water and organic solvents. 4-Pyridinecarboxamide is an important building block in organic synthesis and has found a wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Antiproliferative Activity

This compound has been studied for its potential to inhibit the growth of various cancer cell lines. It shows a slight inhibition of cell lines from lung cancer, particularly the A549/ATCC, NCI-H522, and HOP-62 lines; colon cancer, notably the HCC-2998 line; brain cancer, for the SNB-19 line; melanoma, kidney cancer, and breast cancer . This suggests its potential use in developing anticancer therapies.

BACE1 Inhibition

BACE1 (beta-secretase 1) is an enzyme involved in the production of amyloid-beta peptides, which are implicated in Alzheimer’s disease. 4-Pyridinecarboxamide derivatives have been reported as inhibitors of BACE1, indicating their potential application in the treatment of neurodegenerative diseases .

Acetylcholinesterase Reactivation

Compounds of this class have been used to reactivate acetylcholinesterase, an enzyme that is essential for the breakdown of acetylcholine in the nervous system. This application is significant in the context of treating conditions like myasthenia gravis or countering the effects of certain nerve agents .

Metabolic Enzyme Inhibition

The compound has been identified as a selective inhibitor of ACC1 (Acetyl-CoA Carboxylase 1), an enzyme critical in fatty acid synthesis. This suggests its potential role in controlling metabolic disorders related to lipid synthesis .

Hypertension Treatment

As angiotensin II receptor antagonists, derivatives of 4-Pyridinecarboxamide can be used in treating hypertension. They help in relaxing blood vessels, thereby reducing blood pressure .

Cardiomyocyte Protection

Research indicates that these compounds have strong cardiomyocyte-protective effects. This application is crucial for developing treatments that protect heart cells from damage, especially after ischemic events .

Antimicrobial Effects

These derivatives also exhibit antimicrobial effects, which could be harnessed in developing new antibiotics or antiseptics to combat resistant strains of bacteria .

Hypolipidemic Activity

The compound has a broad spectrum of hypolipidemic activity, meaning it can reduce lipid levels in the blood. This is particularly important for the treatment and prevention of cardiovascular diseases .

Mechanism of Action

Target of Action

Similar compounds have been reported to target enzymes like bace1, acetylcholinesterase, acc1, sulfide:quinone oxidoreductase, mtorc1 and mtorc2, angiotensin ii receptors, clk1/4, and nicotinamide-n-methyl transferase . These targets play crucial roles in various biological processes, including redox reactions, neurotransmission, lipid metabolism, cell growth and proliferation, blood pressure regulation, and cellular signaling .

Mode of Action

It’s known that similar compounds interact with their targets to inhibit their activity . This interaction can lead to changes in the biochemical processes that these targets are involved in, potentially altering cellular functions .

Biochemical Pathways

The compound is likely to affect multiple biochemical pathways due to its interaction with various targets. For instance, inhibition of enzymes like BACE1, acetylcholinesterase, and mTORC1/mTORC2 can impact the amyloidogenic pathway, cholinergic neurotransmission, and the mTOR signaling pathway, respectively . These changes can have downstream effects on cellular processes such as protein synthesis, cell growth, and neuronal communication .

Result of Action

The compound has been shown to exhibit antiproliferative activity, inhibiting the growth of various cancer cell lines, including lung, colon, brain, melanoma, kidney, and breast cancer cells . This suggests that the compound’s action at the molecular and cellular levels could potentially lead to a decrease in cancer cell proliferation .

properties

IUPAC Name

3-cyano-6-methyl-2-oxo-1H-pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-4-2-5(7(10)12)6(3-9)8(13)11-4/h2H,1H3,(H2,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFFGCBWRVDWTNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)C#N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40299370
Record name 4-pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40299370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo-

CAS RN

90110-69-3
Record name NSC129782
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129782
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40299370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.